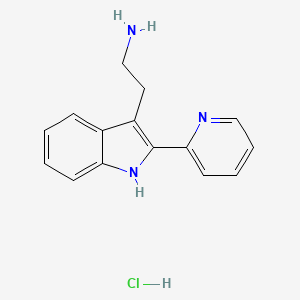

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

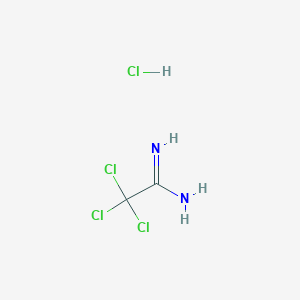

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, also known as 2-PIIE, is a novel small molecule compound that has recently been studied for its potential therapeutic applications. It is an indole-based compound that belongs to the class of pyridine-containing compounds. 2-PIIE has been found to exhibit a wide range of activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have potential applications in the treatment of various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Complexation

The compound is involved in complex chemical reactions and has been used to synthesize various derivatives. For instance, it reacts with pyridine-2-carbaldehyde to yield a mixture containing specific compounds, which upon treatment with metal chlorides, lead to the formation of complexes characterized by spectroscopy and crystallography. These derivatives are potential tetradentate ligands but show different coordination properties depending on the metal ion they bind to, demonstrating their versatility and potential in chemical synthesis (Mardani et al., 2019).

DNA Binding and Nuclease Activity

Cu(II) complexes of ligands related to 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride exhibit DNA binding properties and nuclease activity, making them interesting for studies related to DNA interactions and potential applications in biotechnology and medicine. These complexes show a high DNA binding propensity and have been explored for their nuclease activity, highlighting their potential in genetic engineering and therapeutic applications (Kumar et al., 2012).

Anticancer Activity

Derivatives synthesized from reactions involving compounds related to this compound have shown promising anticancer activity. These compounds, when screened against various cancer cell lines, exhibited significant activity, highlighting their potential as therapeutic agents in cancer treatment (Kumar et al., 2013).

Catalysis and Material Science

Compounds related to this compound have been used as ligands in the formation of metal complexes that serve as catalysts in various chemical reactions. These complexes have been shown to facilitate reactions such as methoxycarbonylation of olefins, demonstrating their utility in material science and industrial chemistry (Zulu et al., 2020).

Binding Affinity and Photophysical Properties

Some derivatives of this compound have been synthesized and studied for their binding affinity towards estrogen receptors and their photophysical properties. These compounds show long wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their potential in biochemical sensing and molecular imaging (Kasiotis & Haroutounian, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6 and IL-8, as well as COX-2 in IL-1β-stimulated gingival fibroblasts

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the expression of pro-inflammatory cytokines in IL-1β-stimulated gingival fibroblasts . This indicates that the compound may play a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind with high affinity to multiple receptors, which may explain its diverse biological activities . Additionally, it has been observed to modulate the expression of pro-inflammatory cytokines, suggesting a potential mechanism of action involving the regulation of inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various experimental conditions, and its effects on pro-inflammatory cytokine production have been observed to persist over time . This suggests that the compound may have long-lasting effects on cellular processes, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound enhances inflammation in a concentration-dependent manner, with higher concentrations leading to increased expression of pro-inflammatory cytokines

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with pro-inflammatory cytokines and COX-2 suggest that it may influence metabolic pathways related to inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity, making it an important aspect of its biochemical analysis.

Eigenschaften

IUPAC Name |

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXMPIFLYFHNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377986 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-08-1 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)